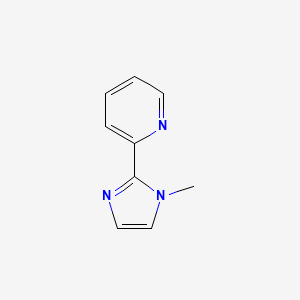

2-(1-methyl-1H-imidazol-2-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

77429-59-5 |

|---|---|

Molecular Formula |

C9H9N3 |

Molecular Weight |

159.19 g/mol |

IUPAC Name |

2-(1-methylimidazol-2-yl)pyridine |

InChI |

InChI=1S/C9H9N3/c1-12-7-6-11-9(12)8-4-2-3-5-10-8/h2-7H,1H3 |

InChI Key |

RANAVWQXXHJSQN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1C2=CC=CC=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for 2 1 Methyl 1h Imidazol 2 Yl Pyridine

Established Synthetic Pathways for 2-(1-methyl-1H-imidazol-2-yl)pyridine

The synthesis of this compound can be approached through several established methods, primarily involving the construction of the pyridine (B92270) or imidazole (B134444) ring systems, followed by appropriate functionalization.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Pyridine Ring Functionalization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridine rings. nih.gov Pyridine's electron-deficient nature, particularly at the C2 and C4 positions, makes it susceptible to attack by nucleophiles. youtube.com This reactivity is enhanced by the presence of electron-withdrawing groups. nih.gov While direct SNAr reactions on unsubstituted pyridine are challenging, the use of activated pyridine derivatives, such as halopyridines, is a common and effective strategy. nih.gov

The reaction of 2-halopyridines with 1-methyl-1H-imidazole derivatives can lead to the formation of the desired product. For instance, the reaction of 2-chloropyridine (B119429) with a suitable metallated 1-methylimidazole (B24206) can proceed via an SNAr mechanism. The reaction rate of SNAr on halopyridines is influenced by the nature of the halogen, with fluorine being the most activating and iodine the least. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. nih.gov

In a related context, the functionalization of a bipyridine system, specifically 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine, has been achieved through an SNAr reaction with 4-phenylenediamine. researchgate.net This demonstrates the utility of SNAr in modifying more complex structures containing the this compound core.

Condensation and Cyclization Protocols for Imidazole Moiety Formation

The formation of the imidazole ring onto a pre-existing pyridine scaffold is a widely used synthetic strategy. These methods often involve the condensation of a 2-pyridyl derivative with a C2N building block, followed by cyclization and aromatization. A common approach involves the reaction of 2-aminopyridine (B139424) with α-haloketones, which upon cyclization and subsequent dehydration, yield imidazo[1,2-a]pyridines. rsc.orgorganic-chemistry.org

While not directly forming this compound, these methods for synthesizing the isomeric imidazo[1,2-a]pyridine (B132010) highlight the general principle of building an imidazole ring from a pyridine starting material. The synthesis of 2-(1H-imidazol-2-yl)pyridine derivatives has been achieved through various methods, including the reaction of 2-aminopyridine with aldehydes and trimethylsilylcyanide. bio-conferences.org

A more direct route to the imidazole ring involves the reaction of 2-cyanopyridine (B140075) with a suitable amine and a source of the C-N-C backbone of the imidazole. For instance, the reaction of 2-cyanopyridine with an aminoacetaldehyde dimethyl acetal (B89532) can lead to the formation of the imidazole ring after cyclization and subsequent dehydration.

Alkylation Strategies for N-Methylation of the Imidazole Ring

The final step in many syntheses of this compound is the N-methylation of the imidazole ring of the precursor, 2-(1H-imidazol-2-yl)pyridine. nih.gov This can be achieved using various alkylating agents.

Direct methylation of imidazole and pyridine derivatives can be accomplished using reagents like N-methyl bis((perfluoroalkyl)sulfonyl)imides, which results in high yields of the corresponding salts. rsc.org The alkylation of imidazoles can also be carried out using alkyl halides in the presence of a base. ciac.jl.cngoogle.com For example, the N-alkylation of (4,5-ditolyl-1H-imidazol-2-yl) pyridine has been successfully performed using various alkyl halides in acetonitrile (B52724) with anhydrous potassium carbonate as the base. nih.gov

The choice of base and solvent is crucial for efficient and selective N-methylation. Common bases include sodium hydroxide (B78521) and potassium carbonate, and solvents can range from polar aprotic solvents like dimethylformamide (DMF) to less polar options depending on the specific substrate and reagent. google.com

Catalytic Synthesis of this compound Derivatives

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. The synthesis of this compound and its derivatives has benefited significantly from the development of palladium- and copper-catalyzed reactions.

Palladium-Catalyzed Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Substituted Bipyridine Analogs

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds. youtube.com These reactions are widely used to synthesize biaryl compounds, including those containing pyridine rings. nih.gov The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.net

A key application of this methodology in the context of the target compound is the synthesis of substituted bipyridine analogs. For example, 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine was synthesized with a good yield via the Suzuki-Miyaura coupling of 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine with (2-chloropyridin-4-yl)boronic acid. researchgate.netresearchgate.net

The efficiency and regioselectivity of Suzuki-Miyaura reactions on substituted pyridines can be influenced by the choice of catalyst, ligands, and reaction conditions. beilstein-journals.orgacs.org Highly active and stable palladium-phosphine catalysts have been developed for the coupling of challenging heterocyclic substrates, including aminopyridines. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions for Bipyridine Synthesis

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |

| 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine | (2-chloropyridin-4-yl)boronic acid | Not specified | 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine | Good | researchgate.net |

| 5-bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | 5-aryl-2-methylpyridin-3-amine derivatives | Moderate to good | nih.gov |

| 3-amino-2-chloropyridine | 2-methoxyphenylboronic acid | Pd/dialkylbiphenylphosphino ligand | 3-amino-2-(2-methoxyphenyl)pyridine | 99 | organic-chemistry.org |

Regiocontrol and Functional Group Compatibility in Synthesis of Pyridyl-Imidazole Systems

The synthesis of pyridyl-imidazole systems, including this compound, requires precise control over the arrangement of atoms within the molecule, a concept known as regiocontrol. Modern synthetic strategies have increasingly focused on methods that are not only efficient but also tolerant of a wide array of functional groups, thus minimizing the need for protective chemistry.

A prevalent strategy for constructing the imidazole ring is through multicomponent reactions. For instance, the synthesis of 2,4,5-trisubstituted imidazoles can be achieved by reacting a pyridine-carboxaldehyde, a 1,2-dicarbonyl compound (like 4,4'-dimethylbenzil), and a nitrogen source such as ammonium (B1175870) acetate. nih.gov The regiochemistry in such syntheses is dictated by the nature of the reactants.

Metal-catalyzed cross-coupling and cyclization reactions are central to achieving high regioselectivity and functional group compatibility. Copper-catalyzed methods, for example, are widely employed for forming the imidazole ring fused to a pyridine, known as an imidazo[1,2-a]pyridine scaffold. organic-chemistry.org A CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones demonstrates broad functional group tolerance. organic-chemistry.org Similarly, ultrasound-assisted C-H functionalization using a KI/tert-butyl hydroperoxide system in water provides a metal-free and base-free method with excellent functional group compatibility. organic-chemistry.org These methods often tolerate both electron-donating and electron-withdrawing groups on the aromatic rings, which is crucial for creating a diverse library of derivatives.

The choice of catalyst and reaction conditions is paramount for controlling which isomer is formed. For example, in the synthesis of imidazo[1,2-a]pyridines, photocatalyzed C-H nitrosylation has been shown to be highly regioselective, providing 3-nitrosoimidazo[1,2-a]pyridines with excellent site selectivity and compatibility with various functional groups. organic-chemistry.org The development of catalyst/metal-free annulation reactions between vinyl azides and 2-aminopyridines also offers a highly regioselective and atom-economical route to imidazo[1,2-a]pyridines. organic-chemistry.org

The table below summarizes various synthetic approaches for pyridyl-imidazole systems, highlighting their compatibility with different functional groups.

| Synthetic Method | Catalyst/Reagents | Compatible Functional Groups | Key Features |

| Multicomponent Reaction | Iodine (catalytic), Ammonium acetate | Methyl, other alkyl and aryl groups | One-pot synthesis of tri-substituted imidazoles. nih.gov |

| Cu-Catalyzed Aerobic Oxidation | CuI | Tolerates a broad range of functional groups on acetophenones. organic-chemistry.org | Forms imidazo[1,2-a]pyridines. organic-chemistry.org |

| Ultrasound-Assisted C-H Functionalization | KI / tert-butyl hydroperoxide | Tolerates various functional groups, reaction proceeds in water. organic-chemistry.org | Metal-free and base-free conditions. organic-chemistry.org |

| Photocatalyzed C-H Nitrosylation | None (photocatalyst-free) | Good tolerance to air and water, excellent functional group compatibility. organic-chemistry.org | Highly regioselective for the 3-position of imidazo[1,2-a]pyridines. organic-chemistry.org |

| Three-Component Reaction | None (transition-metal-free) | Compatible with alcohols and thiols. | Construction of imidazo[1,2-a]pyridines from ynals and pyridin-2-amines. |

Purification and Isolation Techniques for this compound and its Derivatives

The purification and isolation of this compound and its derivatives are critical steps to ensure the final product meets the required standards of purity. A variety of techniques are employed, ranging from classical chemical methods to modern analytical separations.

One effective strategy for purifying crude pyridyl-amine and imidazole-containing products is through selective precipitation via salt formation . google.comgoogle.com This method exploits the basic nature of the imidazole and pyridine nitrogen atoms. mdpi.com By treating a mixture containing the desired product and its regioisomers with a strong acid (e.g., toluene-4-sulfonic acid, hydrochloric acid), the target compound can be preferentially converted into its salt, which then precipitates from a suitable solvent like ethyl acetate. google.com The solid salt can then be isolated by filtration and subsequently treated with a base to regenerate the purified free-base product. google.comgoogle.com

Solvent washing and extraction are also fundamental techniques. In syntheses conducted in an imidazole-toluene mixture, the toluene (B28343) can be easily removed by evaporation. mdpi.com The remaining imidazole, used as a catalyst or solvent, can be effectively washed away with methanol (B129727), in which it is soluble. mdpi.com For more complex mixtures, purification often requires chromatography . Short-column chromatography using silica (B1680970) gel is a common method for separating the desired compound from reaction byproducts and unreacted starting materials. mdpi.com

For analytical purposes and the separation of closely related imidazole derivatives, capillary zone electrophoresis (CZE) has proven to be a powerful technique. nih.gov By modifying the running buffer with α-cyclodextrin, baseline separation of various 1-alkyl-3-methylimidazolium isomers and related imidazole derivatives can be achieved in a short time. nih.gov This method is sensitive enough to detect impurities at parts-per-million (ppm) levels and can be used for in-process analysis during synthesis. nih.gov

The following table details common purification techniques for pyridyl-imidazole derivatives.

| Technique | Principle | Application Example | Reference |

| Selective Precipitation | Differential solubility of regioisomeric salts. | Isolation of a desired imidazole regioisomer from a mixture by forming its tosylate salt. | google.com |

| Acid-Base Treatment | Conversion to a salt for isolation, followed by neutralization to recover the purified product. | Purification of crude pyridyl-amine products by forming a salt, isolating it non-chromatographically, and then neutralizing. | google.com |

| Solvent Washing / Soxhlet Extraction | Differential solubility of the product and impurities in various solvents. | Removal of excess imidazole catalyst using methanol after synthesis in a toluene-imidazole mixture. | mdpi.com |

| Column Chromatography | Differential adsorption of components onto a stationary phase (e.g., silica gel). | Final purification step for Naphthalene Diimides (NDIs) after initial washing and extraction. | mdpi.com |

| Capillary Zone Electrophoresis (CZE) | Separation based on charge and size in an electric field, enhanced by complexing agents. | Separation and detection of 1-alkyl-3-methylimidazolium isomers and other imidazole derivatives. | nih.gov |

Coordination Chemistry of 2 1 Methyl 1h Imidazol 2 Yl Pyridine As a Ligand

Ligand Design Principles and Coordination Motifs of 2-(1-methyl-1H-imidazol-2-yl)pyridine

The design of this compound as a ligand is centered on its ability to form stable chelate rings with metal ions. The spatial arrangement of its nitrogen donor atoms is crucial for determining the geometry and properties of the resulting metal complexes.

Tridentate-Cyclic (Pincer) Coordination with Transition Metals

While this compound itself is a bidentate ligand, related structures featuring a central pyridine (B92270) ring flanked by two imidazol-2-ylidene or similar donor groups are well-known for their ability to act as tridentate "pincer" ligands. rsc.org These pincer ligands, such as 2,6-bis(imidazol-2-ylidene)pyridine, bind to a metal in a meridional fashion, enforcing a specific geometry around the metal center. rsc.org This rigid coordination can enhance the stability and influence the catalytic activity of the resulting complexes. For instance, nickel complexes with pyridine dicarbene pincer ligands have been synthesized and characterized. rsc.org The core principle of a central pyridine donor combined with flanking nitrogen-heterocyclic donors is a key design element in creating robust coordination environments.

Complexation with Diverse Transition Metal Ions

The versatile nature of this compound and its analogs allows for the formation of complexes with a wide variety of transition metals, each exhibiting unique structural and electronic characteristics.

Iron(II) Complexes: Synthesis and Characterization

Iron(II) complexes of ligands structurally similar to this compound have been a subject of significant research interest, particularly in the context of spin-crossover (SCO) phenomena. researchgate.net For example, iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine have been synthesized and studied. researchgate.net The ligand field strength imparted by the nitrogen donors can be finely tuned, which in turn influences whether the resulting Fe(II) complex is high-spin, low-spin, or exhibits a temperature-dependent spin transition. researchgate.net The synthesis of these complexes often involves the reaction of an iron(II) salt with the ligand in a suitable solvent. Characterization techniques such as X-ray crystallography, Mössbauer spectroscopy, and magnetic susceptibility measurements are crucial for determining the coordination geometry and the spin state of the iron center. researchgate.net

Table 1: Selected Iron(II) Complexes and their Properties

| Complex | Ligand | Key Feature |

|---|---|---|

| [Fe(L)₂][BF₄]₂ | L = 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine | Exhibits thermal spin-crossover in one solvate form. nih.gov |

| [Fe(L)₂]SO₄·0.5H₂O | L = 2,6-bis(1H-imidazol-2-yl)pyridine | Shows high-temperature spin crossover. researchgate.net |

Copper(II) Complexes: Structural Analysis and Reactivity

Copper(II) readily forms complexes with pyridine- and imidazole-containing ligands. The coordination geometry around the Cu(II) ion in these complexes can vary, with square-planar, square-pyramidal, and distorted octahedral being common. researchgate.netnih.gov For instance, a dimeric copper(II) complex with 2,6-di(1H-imidazol-2-yl)pyridine has been synthesized and structurally characterized, revealing a distorted square-pyramidal geometry for the copper ions and ferromagnetic coupling between them. researchgate.net The synthesis of such complexes typically involves the reaction of a copper(II) salt, like copper(II) chloride, with the ligand in a solvent such as methanol (B129727) or dimethylformamide. nih.govnih.gov The resulting complexes can exhibit interesting reactivity. For example, some copper(II) complexes with related ligands have been investigated for their catalytic activity in polymerization reactions. researchgate.net

Table 2: Structural Data for a Representative Copper(II) Complex

| Complex | Geometry | Key Bond Lengths (Å) |

|---|

Osmium(II) Complexes and their Redox Properties

Osmium(II) forms stable complexes with ligands containing pyridine and imidazole (B134444) moieties. These complexes are often characterized by their rich redox chemistry. The redox potential of the Os(III)/Os(II) couple can be tuned by modifying the ligand structure. nih.gov For example, the use of ligands like 4,4'-dimethyl-2,2'-bipyridine (B75555) and imidazole derivatives can lower the redox potential of the osmium center. nih.gov The electronic properties of these complexes are dominated by metal-to-ligand charge transfer (MLCT) transitions, which are observable in their UV-Vis spectra. ias.ac.inrsc.org These MLCT bands are often found at longer wavelengths and are indicative of the d(Os) → π*(ligand) charge transfer. ias.ac.inntu.edu.tw Cyclic voltammetry is a key technique used to study the redox behavior of these osmium complexes, revealing reversible or quasi-reversible one-electron processes corresponding to the Os(III)/Os(II) couple and ligand-based reductions. ias.ac.inrsc.org

Table 3: Redox Potentials of Selected Osmium(II) Complexes

| Complex | Redox Couple | Potential (V vs. SCE) |

|---|---|---|

| Isomers of Os(RaaiH)₂Cl₂ | Os(III)/Os(II) | 0.6 - 0.7 ias.ac.in |

| [Os(HL)(L)Br] | Os(III)/Os(II) | ~0.45 rsc.org |

Gold(III), Nickel(II), Palladium(II), Vanadium(II), and Silver(I) Complexes

The bidentate N,N'-donor ligand this compound and its derivatives readily form complexes with a range of transition metals.

Gold(III) Complexes: Gold(III) complexes with organic ligands are a varied class of compounds, often exhibiting higher stability than their gold(I) counterparts. shu.ac.uk With substituted pyridine ligands, gold(III) typically forms square-planar complexes. nih.govnih.gov The coordination of pyridine-type ligands to Au(III) can be confirmed by NMR spectroscopy, where shifts in the proton signals, particularly those adjacent to the coordinating nitrogen atom, are observed. nih.gov For instance, in complexes like [Au(pyeb)Cl₃] (where pyeb is 2-(1-ethyl-benzyl)pyridine), the H6 proton of the pyridine ring shows a characteristic downfield shift upon coordination. nih.gov Calculations often predict a preference for a trans coordination geometry in bis(pyridine)gold(III) complexes. acs.org

Nickel(II) Complexes: Nickel(II) readily forms complexes with pyridyl-imidazole type ligands. X-ray diffraction studies on related systems, such as those with 1-methyl-2-pyridin-2-yl-1H-benzimidazole, show the formation of a distorted octahedral environment around the Ni(II) ion. researchgate.net In these [NiL₃]²⁺ type complexes, three bidentate ligands coordinate to the metal center via their imidazole and pyridine nitrogen atoms. researchgate.net The resulting coordination sphere is often a distorted octahedron or a square-bipyramid. nih.govias.ac.in The synthesis of such complexes can be achieved by reacting a nickel(II) salt, like NiCl₂·6H₂O, with the respective ligand in a suitable solvent. nih.govrsc.org

Palladium(II) Complexes: Palladium(II) complexes featuring pyridine and imidazole-based ligands are well-documented, particularly for their catalytic applications. rsc.orgnih.govchemscene.com These complexes typically adopt a square-planar geometry. rsc.org The synthesis of Pd(II) complexes can be achieved through various routes, including the reaction of ligands with precursors like Na₂[PdCl₄]·H₂O or through transmetalation from corresponding silver(I) complexes. nih.gov The resulting compounds, with general formulas like PdL₄₂ or [PdL₂Y₂] (where L is a substituted pyridine), have been tested as catalysts in cross-coupling reactions. acs.org

Vanadium(II) Complexes: While the coordination chemistry of vanadium is extensive, literature specifically detailing the synthesis and characterization of Vanadium(II) complexes with this compound is limited. However, studies on related systems with different oxidation states, such as Vanadium(V), demonstrate the capability of similar ligands to form stable complexes.

Silver(I) Complexes: Silver(I) forms complexes with a variety of pyridine-containing ligands. acs.org The synthesis typically involves the reaction of a silver salt, such as AgNO₃ or AgBF₄, with the ligand. nih.govresearchgate.net The resulting structures can vary significantly depending on the ligand's denticity and the nature of the counter-anion, ranging from mononuclear and dinuclear species to polymeric chains. researchgate.netresearchgate.net For example, with pyrazolylmethylpyridine ligands, nitrate (B79036) anions tend to yield dinuclear structures, whereas the less coordinating tetrafluoroborate (B81430) anion can lead to the formation of polymers. researchgate.net

Structural Elucidation of Coordination Compounds

The precise three-dimensional arrangement of atoms in metal complexes of this compound is critical for understanding their properties. Single-crystal X-ray diffraction is the definitive method for this purpose.

Single-Crystal X-ray Diffraction Studies of Metal-2-(1-methyl-1H-imidazol-2-yl)pyridine Complexes

Single-crystal X-ray diffraction analysis is the most powerful technique for unambiguously determining the solid-state structure of coordination compounds. ias.ac.in For metal complexes involving pyridyl-imidazole ligands, this method provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netnih.gov The process involves growing a suitable single crystal, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a 3D model of the molecule and its arrangement in the crystal lattice. nih.gov

Below is a representative table of crystallographic data for a related nickel(II) complex, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Chemical Formula | C₄₂.₅₉H₄₈.₃₉B₁₀N₁₀.₈₀Ni₁ |

| Formula Weight | 897.41 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.093(2) |

| b (Å) | 14.004(3) |

| c (Å) | 16.518(3) |

| α (°) | 84.78(3) |

| β (°) | 81.39(3) |

| γ (°) | 75.64(3) |

| Volume (ų) | 2446.5(8) |

| Z | 2 |

Analysis of Metal-Ligand Bond Geometries and Coordination Polyhedra

The analysis of bond lengths and angles within the coordination sphere is fundamental to describing the geometry of a complex. In complexes with this compound and its analogues, the ligand typically acts as a bidentate chelate, binding to the metal center through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the imidazole ring.

For hexacoordinate nickel(II) complexes with similar ligands, a distorted octahedral geometry is common. researchgate.netias.ac.in The Ni-N bond lengths vary depending on whether the nitrogen atom belongs to the imidazole or pyridine ring. In one reported Ni(II) complex, the Ni-N(imidazole) bond lengths are in the range of 2.010(4)–2.076(3) Å, while the Ni-N(pyridine) bond lengths are slightly longer, ranging from 2.132(4)–2.179(5) Å. researchgate.net This difference can be attributed to the distinct electronic properties of the two heterocyclic rings.

Palladium(II) and gold(III) complexes with pyridine-based ligands generally exhibit a square-planar coordination polyhedron. nih.govrsc.org DFT calculations for bis(pyridine)gold(III) complexes show Au-N bond lengths of approximately 2.046 Å. acs.org The angles within the coordination sphere often deviate from the ideal 90° for a perfect square plane due to steric constraints and the bite angle of the chelating ligand.

| Complex Type | Metal-Donor Atom | Bond Length (Å) | Reference |

|---|---|---|---|

| Nickel(II)-benzimidazole | Ni-N(imidazole) | 2.010(4) - 2.076(3) | researchgate.net |

| Nickel(II)-benzimidazole | Ni-N(pyridine) | 2.132(4) - 2.179(5) | researchgate.net |

| Gold(III)-pyridine (calculated) | Au-N(pyridine) | ~2.046 | acs.org |

Intermolecular Interactions in Crystal Structures (e.g., Hydrogen Bonding, π-π Stacking)

Beyond the covalent bonds of the coordination sphere, non-covalent intermolecular interactions play a crucial role in the solid-state assembly of metal complexes, dictating their crystal packing and influencing their physical properties. rsc.orgnih.gov

Hydrogen Bonding: Imidazole and pyridine rings can participate in hydrogen bonding. While the N-methylation in this compound removes the N-H donor of the imidazole ring, C-H groups on the aromatic rings can still act as weak hydrogen bond donors, forming C-H···X interactions with anions or solvent molecules present in the crystal lattice. nih.gov In related systems where an N-H group is present, N-H···N or N-H···anion hydrogen bonds are a dominant feature, often leading to the formation of one-dimensional chains or more complex supramolecular architectures. nih.govrsc.org

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic configuration of the metal ion and its interaction with the ligand field determine the electronic and magnetic properties of the complex. Iron(II) complexes with pyridine-imidazole type ligands are particularly notable for their potential to exhibit spin crossover behavior.

Spin Crossover (SCO) Phenomena in Iron(II) Systems

Spin crossover (SCO) is a phenomenon observed in some d⁴-d⁷ transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus such as temperature, pressure, or light. mdpi.com Iron(II) (a d⁶ ion) complexes are the most widely studied examples of SCO.

In an octahedral ligand field, the d-orbitals split into t₂g and e_g sets. For an Fe(II) ion, the LS state has all six electrons paired in the t₂g orbitals (t₂g⁶e_g⁰), resulting in a diamagnetic state with a total spin S=0 (singlet state, ¹A₁). The HS state has four electrons in the t₂g orbitals and two in the e_g orbitals (t₂g⁴e_g²), resulting in a paramagnetic state with four unpaired electrons and a total spin S=2 (quintet state, ⁵T₂). mdpi.com

While much of the research has focused on tridentate ligands like 2,6-bis(1H-imidazol-2-yl)pyridine, SCO has also been observed in mononuclear Fe(II) complexes with bidentate ligands that create an {FeN₆} coordination core, such as 1-alkyl-2-(pyridin-2-yl)-1H-benzimidazoles. mdpi.comnih.govrsc.org In these systems, three bidentate ligands coordinate to the Fe(II) center to form a distorted octahedral geometry. rsc.org

The magnetic properties of these complexes are temperature-dependent. At low temperatures, the complex is typically in the LS state. As the temperature increases, a thermally induced transition to the HS state occurs. rsc.org This transition can be followed by measuring the effective magnetic moment (µ_eff) as a function of temperature. The transition temperature, T₁/₂, is defined as the temperature at which the molar fractions of the HS and LS species are equal. Studies on Fe(II) complexes with bidentate pyridyl-benzimidazole ligands have reported SCO behavior with T₁/₂ values well above room temperature, some exceeding 400 K. rsc.org The nature of the counter-anion (e.g., perchlorate, tetrafluoroborate) can also influence the SCO characteristics. rsc.org

Thermochromic Behavior Associated with Spin Transitions

The phenomenon of thermochromism, a reversible color change with temperature, in coordination compounds is often linked to spin crossover (SCO) or spin transition (ST) events. This is particularly prevalent in 3d transition metal complexes, most notably with iron(II) ions in a pseudo-octahedral coordination environment. The transition between a low-spin (LS) and a high-spin (HS) state can be induced by external stimuli such as temperature, pressure, or light irradiation, leading to changes in magnetic and optical properties.

In the context of ligands analogous to this compound, such as 2,6-bis(1H-imidazol-2-yl)pyridine derivatives, iron(II) complexes have been shown to exhibit spin crossover. For instance, iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)-4-methoxypyridine demonstrate a ¹A₁ (LS) ↔ ⁵T₂ (HS) spin transition that is accompanied by a distinct color change from orange to red-violet. semanticscholar.orguj.edu.pl This thermochromic behavior is a direct consequence of the change in the electronic configuration of the Fe(II) center, which alters the d-d electronic transitions and charge-transfer bands responsible for the color of the complex.

While specific data on the thermochromic behavior of complexes with this compound is not extensively documented in the reviewed literature, the structural and electronic similarities to other pyridine-imidazole ligands suggest a potential for such properties. The ligand field strength imparted by the bidentate N,N' coordination of this compound to a metal center like Fe(II) could be suitable to induce spin crossover. The transition temperature (T½) and the completeness of the spin transition would be highly dependent on factors such as the nature of the counter-anion and the presence of solvent molecules in the crystal lattice, which influence the supramolecular interactions and packing effects.

Further research focusing on the synthesis and characterization of iron(II) complexes with this compound is necessary to experimentally verify and quantify any thermochromic spin crossover behavior. Such studies would typically involve variable-temperature magnetic susceptibility measurements and UV-Vis spectroscopy to correlate the magnetic and optical changes.

Electrochemical Redox Processes in Metal Coordination Complexes

Studies on related pyridine-based ligands offer insights into the expected electrochemical behavior. For instance, the coordination of ligands to a metal center can significantly alter the redox potentials compared to the free ligand. In complexes with redox-active metals, the electrochemical processes can be either metal-centered or ligand-centered. For example, in ruthenium complexes with pyridine-imidazole type ligands, both metal-based (Ru(II)/Ru(III)) and ligand-based redox processes can be observed. nih.gov

In the case of complexes with redox-inert metal ions, such as Zn(II) or Al(III), any observed redox activity is likely to be centered on the ligand. Research on 2,6-dipyrazolylpyridine complexes with Al(III) and Ga(III) has shown that N-metallation can significantly affect the reduction potential of the pyridyl ring, making it more susceptible to reduction. nsf.gov This suggests that coordination of this compound to a Lewis acidic metal center could facilitate ligand-based redox processes.

Cyclic voltammetry would be the primary technique to investigate the electrochemical redox processes of metal complexes of this compound. Such experiments would reveal the potentials of oxidation and reduction events, their reversibility, and the number of electrons transferred. By comparing the cyclic voltammograms of the free ligand with its metal complexes, one can ascertain the influence of coordination on the electronic properties of both the metal and the ligand.

Hypothetical Electrochemical Data for Metal Complexes of this compound

| Complex | Redox Process | E½ (V vs. Fc+/Fc) | ΔEp (mV) | Reversibility |

|---|---|---|---|---|

| Fe(L)₃₂ | Fe(III)/Fe(II) | +0.85 | 70 | Reversible |

| Cu(L)₂₂ | Cu(II)/Cu(I) | +0.10 | 85 | Quasi-reversible |

| Ru(L)₂(bpy)₂ | Ru(III)/Ru(II) | +1.20 | 65 | Reversible |

| Ru(L)₂(bpy)₂ | Ligand-based reduction | -1.50 | - | Irreversible |

L = this compound

Catalytic Applications of 2 1 Methyl 1h Imidazol 2 Yl Pyridine Based Systems

Homogeneous Catalysis Mediated by 2-(1-methyl-1H-imidazol-2-yl)pyridine Complexes

Complexes incorporating pyridine-imidazole scaffolds have demonstrated significant potential in homogeneous catalysis, a field where the catalyst and reactants exist in the same phase. chemscene.com While direct studies on this compound are specific, research on structurally similar ligands provides insight into its catalytic capabilities. The tunability of these ligands, through substitution on the nitrogen atoms, allows for the fine-tuning of electronic effects, which is crucial in catalysis. researchgate.net

Ruthenium complexes featuring the related 2,6-bis[1-(pyridin-2-yl)-1H-benzo[d]-imidazol-2-yl]pyridine (bpbp) ligand have been synthesized and shown to catalyze the oxidation of alcohols. For instance, a ruthenium complex, [Ru(bpbp)(pydic)], effectively catalyzed the oxidation of (1H-benzo[d]imidazol-2-yl)methanol to its corresponding aldehyde using hydrogen peroxide as the oxidant. researchgate.net Optimal conditions for this reaction were established at a 1:1000:3000 molar ratio of catalyst to substrate to H2O2 at 50°C, achieving a 70% yield. researchgate.net

Similarly, copper(II) complexes with 2-(pyridine-2-yl)imidazolidine-4-thione derivatives, which share the pyridine-imidazole core, have been employed as highly effective and enantioselective catalysts in asymmetric Henry reactions, achieving up to 98% enantiomeric excess (ee). researchgate.net Nickel(II) complexes containing a pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene ligand have also been developed for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide, demonstrating the versatility of this ligand family in different carbon-carbon bond-forming reactions. mdpi.com These examples underscore the potential of this compound to form catalytically active complexes for a range of organic transformations.

| Catalyst System | Reaction Type | Substrate | Product | Key Findings |

| [Ru(bpbp)(pydic)] | Oxidation | (1H-benzo[d]imidazol-2-yl)methanol | 1H-benzo[d]imidazole-2-carbaldehyde | Achieved 70% yield with H2O2 as oxidant. researchgate.net |

| Copper(II)-2-(pyridine-2-yl)imidazolidine-4-thione | Asymmetric Henry Reaction | Various aldehydes and nitromethane | Chiral nitroaldols | High enantioselectivity (up to 98% ee). researchgate.net |

| Nickel(II)-py-ImPy | Acrylate Synthesis | Ethylene and CO2 | Acrylates | Catalytic activity significantly increased with phosphine additives. mdpi.com |

Redox Mediation in Electrochemical Systems

The imidazole (B134444) and pyridine (B92270) moieties within the ligand structure can participate in electron transfer processes, making its metal complexes suitable for applications in electrochemical systems. The deprotonation of the imidazole ring, in particular, can significantly influence the redox potential of the metal center. researchgate.net

Enzyme-based electrochemical biosensors are devices that utilize the specific recognition capabilities of enzymes to detect target analytes. mdpi.comresearchgate.net These sensors typically involve the immobilization of an enzyme on an electrode surface, where the biochemical reaction is converted into a measurable electrical signal. mdpi.comnih.gov The function of these sensors often relies on redox mediators to facilitate electron transfer between the enzyme's active site and the electrode. nih.gov

Pyridine and imidazole-based compounds have been explored for their potential in electrochemical sensing. researchgate.net For example, they have been used to create a sensing chemistry for hemoglobin, where they convert the molecule into an electrochemically active form. researchgate.net While direct application of this compound as a redox mediator in a specific enzyme biosensor is not extensively documented, its structural components are known to be effective in such systems. The imidazole group can act as a ligand for immobilizing metalloenzymes, while the pyridine unit can facilitate electron transfer. This dual functionality suggests its potential for the development of sensitive and selective biosensors for a variety of analytes.

Photoredox Catalysis and Photosensitization

Ruthenium complexes containing polypyridyl ligands are well-known for their photophysical and photochemical properties, making them excellent candidates for photosensitizers in various applications, including photodynamic therapy and solar energy conversion. unifr.chnih.govnih.govresearchgate.net

Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology that mimics natural photosynthesis to convert light into electricity. mdpi.comanalis.com.my A key component of a DSSC is the photosensitizer dye, which absorbs light and injects electrons into a semiconductor material, typically titanium dioxide (TiO2). mdpi.comnih.gov

Ruthenium(II) complexes of N-alkylated 2-(2′-pyridyl)benzimidazole, a close structural analog of this compound, have been synthesized and investigated as photosensitizers in DSSCs. rsc.org These complexes exhibit metal-to-ligand charge transfer (MLCT) bands in the visible region, a crucial feature for absorbing solar radiation. rsc.org

| Complex | λmax (nm) | Emission λmax (nm) | Redox Potential (E0, V vs. Fc/Fc+) |

| [Ru(bpy)2(pbim-C1)]2+ | 452 | 625 | 1.10 |

| [Ru(bpy)2(pbim-C2)]2+ | 454 | 628 | 1.09 |

| [Ru(bpy)2(pbim-C3)]2+ | 454 | 628 | 1.09 |

| Data derived from studies on N-alkylated 2-(2′-pyridyl)benzimidazole complexes, where C1, C2, and C3 represent different alkyl chain lengths attached to the imidazole nitrogen. rsc.org |

Biomimetic Catalysis Utilizing this compound Ligands

Biomimetic catalysis involves the design of synthetic catalysts that mimic the structure and function of natural enzymes. acs.org The pyridine and imidazole groups are common coordinating residues in the active sites of metalloenzymes, making ligands like this compound excellent candidates for creating enzyme mimics. researchgate.net

Phenoxazinone synthase is a copper-containing enzyme that catalyzes the oxidative coupling of 2-aminophenols to form phenoxazinones. This reaction is a key step in the biosynthesis of certain antibiotics. The development of small-molecule mimics of this enzyme is of great interest for understanding its mechanism and for potential applications in organic synthesis.

Copper(II) complexes have been shown to exhibit phenoxazinone synthase-like activity. researcher.life For example, a square planar copper(II) complex based on a 4-styrylpyridine ligand demonstrated strong biomimetic activity for the aerial oxidation of o-aminophenol to 2-aminophenoxazinone. researcher.life This catalytic process was shown to have a turnover number (kcat) of 50.13 × 10⁻² s⁻¹ in methanol (B129727). researcher.life Another study on copper(II) chelates of azo dyes also reported extremely high activity in mimicking phenoxazinone synthase, with turnover frequencies reaching up to 467.01 h⁻¹.

Advanced Spectroscopic and Characterization Techniques for 2 1 Methyl 1h Imidazol 2 Yl Pyridine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For 2-(1-methyl-1H-imidazol-2-yl)pyridine, both one-dimensional (¹H, ¹³C) and two-dimensional NMR methods are employed to assign the specific chemical environment of each atom.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra provide direct information about the hydrogen and carbon skeletons of a molecule, respectively. bhu.ac.in The chemical shift of each nucleus is highly sensitive to its electronic environment, which is influenced by factors such as hybridization, electronegativity of adjacent atoms, and aromaticity.

In the ¹H NMR spectrum of this compound, the protons on the pyridine (B92270) and imidazole (B134444) rings resonate in the aromatic region (typically 7.0-8.7 ppm). The N-methyl group introduces a characteristic singlet in the upfield region (around 3.5-4.0 ppm). Protons on carbons adjacent to nitrogen atoms are generally deshielded and appear at lower fields. ipb.pt For instance, the proton at position 6 of the pyridine ring is expected to be the most downfield of the ring protons due to its proximity to the nitrogen atom.

Upon formation of a metal complex, significant changes in the chemical shifts are observed. The coordination of the ligand to a metal center, typically through the nitrogen atoms of the pyridine and imidazole rings, causes a general downfield shift of the ring protons. This deshielding effect is a direct consequence of the donation of electron density from the ligand to the metal. The magnitude of this shift can provide information about the strength of the metal-ligand bond.

The ¹³C NMR spectrum provides complementary information. Aromatic carbons typically resonate between 110-160 ppm. chemicalbook.com Carbons directly bonded to nitrogen atoms, such as C2 and C6 of the pyridine ring and C2, C4, and C5 of the imidazole ring, show distinct chemical shifts. The N-methyl carbon appears at a much higher field. Similar to ¹H NMR, coordination to a metal center induces downfield shifts in the carbon resonances of the rings, confirming the participation of the heterocyclic nitrogen atoms in the bonding. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyridine H-3 | ~7.8 | ~122 |

| Pyridine H-4 | ~7.3 | ~137 |

| Pyridine H-5 | ~7.8 | ~124 |

| Pyridine H-6 | ~8.6 | ~149 |

| Imidazole H-4 | ~7.2 | ~122 |

| Imidazole H-5 | ~7.0 | ~128 |

| N-CH₃ | ~3.8 | ~35 |

| Pyridine C-2 | - | ~151 |

| Imidazole C-2 | - | ~145 |

Note: These are estimated values based on data for similar structures. Actual values can vary depending on the solvent and experimental conditions. pitt.edu

Two-Dimensional NMR Techniques (e.g., 2D-COSY)

While 1D NMR can sometimes be ambiguous for complex molecules with overlapping signals, two-dimensional NMR experiments provide enhanced resolution and reveal connectivity between nuclei. emerypharma.com The ¹H-¹H Correlation Spectroscopy (COSY) experiment is particularly valuable for establishing proton-proton coupling networks within a molecule. oxinst.com

A COSY spectrum plots the ¹H NMR spectrum on both axes. The diagonal peaks correspond to the 1D spectrum, while the off-diagonal cross-peaks indicate that two protons are scalar (J) coupled, typically through two or three bonds. emerypharma.com

For this compound, a COSY experiment would be used to:

Confirm assignments of the pyridine ring protons: Cross-peaks would be expected between H-3 and H-4, H-4 and H-5, and H-5 and H-6, confirming their adjacency in the spin system.

Confirm assignments of the imidazole ring protons: A cross-peak would be observed between H-4 and H-5 of the imidazole ring.

Verify the absence of through-bond coupling between the rings: No COSY correlations would be expected between the protons of the pyridine ring and the protons of the imidazole ring, as they are separated by more than three bonds.

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) can be used to correlate directly bonded ¹H and ¹³C nuclei, providing an unambiguous assignment of the carbon spectrum based on the already assigned proton spectrum. jocpr.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. biorxiv.org

For this compound (C₉H₉N₃), the calculated molecular weight is approximately 159.19 Da. High-resolution mass spectrometry (HRMS) would detect the molecular ion [M+H]⁺ at an m/z value very close to 160.0869, confirming the elemental composition.

The fragmentation pattern in MS provides a structural fingerprint. youtube.com When the molecular ion is subjected to energy (e.g., through electron ionization or collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. For this compound, likely fragmentation pathways include:

Loss of the methyl group (CH₃•), leading to a fragment ion at m/z 144.

Cleavage of the C-C bond between the two heterocyclic rings.

Fragmentation of the pyridine or imidazole rings themselves, leading to characteristic ions such as the pyridyl cation (m/z 78). nih.gov

In the analysis of metal complexes, electrospray ionization (ESI) is a common soft ionization technique. ESI-MS of a complex like [M(L)n]X (where L is this compound) would show a prominent peak corresponding to the cationic complex [M(L)n]⁺. The isotopic pattern of this peak can help identify the metal (M) present in the complex. acs.org

Table 2: Predicted Major Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity |

| 160 | [M+H]⁺ |

| 159 | [M]⁺• |

| 144 | [M-CH₃]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for identifying these groups. vscht.cz

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays several characteristic absorption bands. The key regions of interest include:

C-H stretching: Aromatic C-H stretching vibrations from both rings are observed just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. biomedres.us

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine and imidazole rings appear in the 1650-1400 cm⁻¹ region. These bands are often strong and provide a fingerprint for the heterocyclic core.

Ring breathing modes and C-H bending: The region below 1400 cm⁻¹ contains various in-plane and out-of-plane bending vibrations and ring deformation modes. wpmucdn.com

Upon coordination to a metal ion, the vibrational frequencies of the ligand are perturbed. The most significant changes are typically seen in the stretching and bending modes of the rings involved in coordination. The formation of a coordinate bond generally restricts the vibrational freedom of the ring, leading to a shift of the C=N and C=C stretching bands to higher frequencies (a blueshift). mdpi.com This shift is a strong indicator of ligand coordination to the metal center. nih.gov

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Notes |

| 3100–3000 | Aromatic C-H Stretch | Characteristic of the pyridine and imidazole rings. |

| 2980–2850 | Aliphatic C-H Stretch | From the N-methyl group. |

| 1620–1570 | Pyridine Ring Stretch (C=C, C=N) | Shifts to higher frequency upon metal coordination. |

| 1550–1450 | Imidazole Ring Stretch (C=C, C=N) | Also shifts to higher frequency upon metal coordination. |

| 1000–650 | Aromatic C-H Out-of-Plane Bend | Provides information on the substitution pattern of the rings. |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and photoluminescence (emission) techniques, provides insights into the electronic structure and excited-state properties of molecules.

For this compound, the UV-Visible absorption spectrum is dominated by intense bands in the UV region (typically 200-350 nm). These absorptions are attributed to π → π* electronic transitions within the conjugated π-systems of the pyridine and imidazole rings. mdpi.com The presence of substituents and the solvent can influence the exact position and intensity of these absorption maxima.

The formation of complexes with transition metals can dramatically alter the electronic spectrum. New absorption bands may appear, often in the visible region, which are attributed to charge-transfer transitions. nih.gov These can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfers. The appearance of these bands is a hallmark of coordination complex formation and is responsible for the often vibrant colors of these compounds.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of Ligands and Complexes

UV-Vis spectroscopy is a vital tool for probing the electronic transitions within a molecule and its metal complexes. The absorption spectra of pyridine-imidazole ligands and their complexes are typically characterized by intense bands in the ultraviolet region, corresponding to π→π* transitions within the aromatic rings, and often, metal-to-ligand charge transfer (MLCT) bands in the visible region upon coordination to a metal center.

For instance, the UV-Vis absorption spectra of various imidazo[1,2-a]pyridine (B132010) derivatives show maximal absorbance at wavelengths around 250-254 nm in solvents like methanol (B129727) and acetonitrile (B52724), which are assigned to these internal π→π* ligand transitions. ijrpr.com In copper(II) complexes with related N-methylated imidazole ligands, charge transfer shoulders can be observed around 330 nm. nih.gov

When complexed with a metal ion, new absorption bands often appear. In iron(II) complexes with the similar tridentate ligand 2,6-bis(1H-imidazol-2-yl)pyridine, diffuse reflectance spectra reveal bands that are indicative of the ligand field strength. mdpi.com The parameters derived from these spectra help in determining the spin state of the metal ion. mdpi.com For example, the crystal field splitting parameter (Δ) for these iron(II) complexes is often found to be in a range that allows for spin crossover (SCO) behavior. mdpi.com

| Compound/Complex | Solvent/State | λmax (nm) | Assignment | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a]pyridine derivative (7e) | Methanol | 250 | π→π | ijrpr.com |

| Imidazo[1,2-a]pyridine derivative (7e) | Acetonitrile | 253 | π→π | ijrpr.com |

| Cu(II)-pi-methyl-L-histidine Complex | Aqueous | ~330 (shoulder) | Charge Transfer | nih.gov |

| [FeL2]SO4·0.5H2O (L = 2,6-bis(1H-imidazol-2-yl)pyridine) | Solid (Diffuse Reflectance) | ~500, ~595 | d-d transitions | mdpi.com |

Luminescence and Fluorescence Properties of Derivatives

Derivatives of imidazole-pyridine scaffolds, particularly fused systems like imidazo[1,2-a]pyridines, are known for their significant fluorescent properties, making them attractive for applications as biomarkers and photochemical sensors. nih.gov The fluorescence emission is a result of the π-conjugated bicyclic structure. ijrpr.com

The luminescence can be finely tuned by chemical modification. The introduction of electron-donating groups generally enhances luminescence, while electron-withdrawing groups tend to result in less intense emissions. ijrpr.com For example, a methoxy-substituted imidazo[1,2-a]pyridine derivative was found to exhibit the most intense emission among a series of related compounds. ijrpr.com Furthermore, introducing a hydroxymethyl group at position 3 of the imidazo[1,2-a]azine core can enhance fluorescence intensity compared to the parent fluorophore. nih.gov

The emission wavelengths for various substituted imidazo[1,2-a]pyridine derivatives span a range from the violet to the blue region of the spectrum (394 nm to 428 nm). ijrpr.com Some complexes of related ligands, such as those of Re(I), can exhibit emission in the deep red to near-infrared (NIR) region. acs.org The quantum yield, a measure of fluorescence efficiency, is also highly dependent on the molecular structure.

Solid-State Spectroscopic Analysis

Solid-state techniques are crucial for understanding the properties of materials in their crystalline form, providing data that is complementary to solution-state studies.

Mössbauer Spectroscopy for Iron Complexes

For iron-containing compounds, 57Fe Mössbauer spectroscopy is an exceptionally powerful technique. It provides detailed information about the chemical environment of the iron nucleus, including its oxidation state, spin state, and the symmetry of the coordination sphere. nih.govnih.gov

In the study of iron(II) complexes with ligands similar to this compound, such as 2,6-bis(1H-imidazol-2-yl)pyridine, Mössbauer spectra are instrumental in confirming the spin state of the iron center. mdpi.com At room temperature, the spectra of these complexes typically show a quadrupole doublet with an isomer shift (δ) and quadrupole splitting (ΔEQ) values that are characteristic of low-spin (LS) Fe(II). mdpi.comresearchgate.net For example, the complex [FeL2]Br2·H2O (where L = 2,6-bis(1H-imidazol-2-yl)pyridine) exhibits an isomer shift of 0.26 mm/s and a quadrupole splitting of 0.49 mm/s at 295 K, confirming a low-spin state. mdpi.com

| Complex | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) | Spin State | Reference |

|---|---|---|---|---|

| [FeL2]SO4·0.5H2O | 0.26 | 0.50 | Low-Spin | mdpi.com |

| [FeL2]Br2·H2O | 0.26 | 0.49 | Low-Spin | mdpi.com |

| FeL22 | 0.25 | 0.45 | Low-Spin | mdpi.com |

| [FeL2]B12H12·1.5H2O | 0.26 | 0.43 | Low-Spin | mdpi.com |

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a technique used to determine the local atomic structure around a specific element. It provides precise information on bond lengths and coordination numbers for the absorbing atom.

For iron complexes with pyridine-imidazole type ligands, EXAFS is used to define the structure of the coordination core. mdpi.com Simulations of EXAFS spectra for iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine have confirmed that two ligand molecules coordinate to the iron(II) ion in a tridentate fashion. mdpi.com This results in a distorted-octahedral FeN6 coordination environment, where the iron is bonded to two pyridine nitrogen atoms and four imidazole nitrogen atoms. mdpi.com EXAFS analysis of related systems has provided specific bond lengths, such as an Fe-N(imidazole) distance of 1.98 Å and an Fe-N(pyrrole) distance of 2.02 Å in a ferrous nitrosylleghemoglobin model. nih.gov In high-spin iron(II) complexes, which feature longer bonds, Fe-N(pyridine) distances can be as long as 2.274 Å on average. psu.edu

| Complex/System | Bond | Bond Length (Å) | Technique | Reference |

|---|---|---|---|---|

| Ferrous Nitrosylleghemoglobin | Fe-N(imidazole) | 1.98 | EXAFS | nih.gov |

| Ferrous Nitrosylleghemoglobin | Fe-N(pyrrole) | 2.02 | EXAFS | nih.gov |

| [FeL2][ClO4]2 (High-Spin) | Fe-N(pyridine) (avg) | 2.274 | X-ray | psu.edu |

| [FeL2][ClO4]2 (High-Spin) | Fe-N(pyrazole) (avg) | 2.173 | X-ray | psu.edu |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental and routine analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. It is essential for confirming the empirical formula of a newly synthesized compound and verifying its purity and stoichiometry. The experimentally determined percentages of C, H, and N are compared with the values calculated from the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the composition of the ligand and its metal complexes. nih.govresearchgate.net

| Complex Formula | %C | %H | %N | Reference | |

|---|---|---|---|---|---|

| [FeL2]SO4·0.5H2O (C22H19FeN10O4.5S) | Calc. | 45.3 | 3.3 | 24.0 | researchgate.net |

| Found | 46.2 | 3.5 | 23.4 | researchgate.net | |

| [FeL2]Br2·H2O (C22H20Br2FeN10O) | Calc. | 40.3 | 3.1 | 21.3 | researchgate.net |

| Found | 41.3 | 3.2 | 21.0 | researchgate.net | |

| [FeL2]B10H10·H2O (C22H30B10FeN10O) | Calc. | 43.0 | 4.9 | 22.8 | nih.gov |

| Found | 42.5 | 5.0 | 22.1 | nih.gov | |

| [FeL2]B12H12·1.5H2O (C22H33B12FeN10O1.5) | Calc. | 40.8 | 5.1 | 21.6 | nih.gov |

| Found | 40.6 | 5.3 | 20.9 | nih.gov |

Computational and Theoretical Studies of 2 1 Methyl 1h Imidazol 2 Yl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For systems like 2-(1-methyl-1H-imidazol-2-yl)pyridine, DFT methods are used to explore everything from the ground-state electron distribution to potential reaction pathways.

Elucidation of Electronic Structure and Properties

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. DFT calculations are frequently employed to analyze key electronic descriptors.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting character. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. scirp.org For instance, in a study of imidazo[1,2-a]pyridine (B132010) derivatives, ΔE values ranged from 2.49 eV to 3.91 eV, indicating varying levels of reactivity within the series. scirp.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Alpidem, a complex imidazopyridine derivative, MEP analysis revealed that the most negative regions (prone to electrophilic attack) are located around the oxygen and nitrogen atoms, while positive potentials are found on the hydrogen atoms. nih.gov This type of analysis for this compound would likely show negative potential concentrated around the nitrogen atoms of both the pyridine (B92270) and imidazole (B134444) rings, making them key sites for interactions like hydrogen bonding and coordination to metal ions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insight into charge transfer and intramolecular interactions. In a study on a related bis(benzimidazole)pyridine compound, NBO analysis highlighted significant stabilizing interactions between the lone pair electrons of nitrogen atoms and the antibonding orbitals of the aromatic rings, indicating a high degree of electronic conjugation throughout the system. researchgate.net

Table 1: Representative Calculated Electronic Properties of Related Imidazole/Pyridine Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Alpidem | B3LYP/6-311G(d,p) | -6.4016 | -1.6065 | 4.7951 | nih.gov |

| Imidazo[1,2-a]pyridine N-acylhydrazone (9j) | B3LYP/6-31+G(d,p) | - | - | 2.49 | scirp.org |

| Imidazo[1,2-a]pyridine N-acylhydrazone (9e) | B3LYP/6-31+G(d,p) | - | - | 3.91 | scirp.org |

Prediction of Molecular Geometry and Conformation

In a crystal structure study of the related compound 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole, the molecule adopted a twisted geometry with a significant rotation of about 30° between the imidazole and phenyl rings. sigmaaldrich.com Similarly, DFT optimization of various bioactive pyridine derivatives showed non-planar structures with dihedral angles between the pyridine ring and adjacent phenyl rings in the range of 44° to 45°. nih.gov Theoretical calculations on 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethanone found that the optimized geometry from DFT calculations was in excellent agreement with the experimental X-ray crystal structure. researchgate.net These examples demonstrate that DFT is a reliable tool for predicting the preferred conformation of this compound, which is expected to be non-planar due to steric hindrance between the hydrogens on the two rings.

Computational Modeling of Reaction Mechanisms and Catalytic Pathways

Theoretical modeling is instrumental in understanding how molecules participate in chemical reactions. While specific catalytic mechanisms involving this compound as a catalyst or substrate are not detailed in the available literature, studies on similar structures provide a framework for how such investigations would proceed.

For example, computational studies on a heterogeneous nickel single-atom catalyst on a carbon nitride support (Ni1/CN) explored how pyridine-type ligands influence catalytic selectivity. acs.org DFT calculations were used to map the energy profiles for different reaction pathways, such as C(sp²)–C(sp³) coupling versus C–N coupling. The models showed that the coordination of the ligand to the nickel center is crucial. acs.org A proposed catalytic cycle for C(sp²)–C(sp³) coupling involves the oxidative addition of an aryl halide to a Ni(I) species, formation of a Ni(III) intermediate, and subsequent reductive elimination to yield the final product, regenerating the catalyst. acs.org This type of computational analysis could be applied to understand how this compound might function as a bidentate ligand in transition-metal catalysis, guiding the design of new catalytic systems.

Analysis of Nonlinear Optical Properties

Molecules with extensive π-conjugated systems and significant charge separation can exhibit nonlinear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. DFT calculations are a key method for predicting NLO properties like polarizability (α) and the first-order hyperpolarizability (β).

Theoretical studies on imidazolium-based ionic liquids have shown that molecular structure directly influences these properties. arxiv.org For example, the presence of a methyl group on the imidazole ring can alter the molecular symmetry and increase the hyperpolarizability value. arxiv.org In another study, the NLO properties of a triazole derivative were calculated and found to be significantly greater than those of urea, a standard reference material for NLO studies. This highlights the potential of nitrogen-containing heterocycles in this field.

Table 2: Calculated Nonlinear Optical Properties of Related Compounds

| Property | MImH.HSO4 | BImH.HSO4 | BMI.HSO4 | Reference |

|---|---|---|---|---|

| Dipole Moment (μ) (Debye) | 11.3 | 12.2 | 10.9 | arxiv.org |

| Polarizability (α) (a.u.) | 80.8 | 104.5 | 121.2 | arxiv.org |

| First Hyperpolarizability (β) (a.u.) | 107.5 | 152.0 | 232.8 | arxiv.org |

Note: MImH.HSO4 = methylimidazole hydrogen sulfate; BImH.HSO4 = butylimidazole hydrogen sulfate; BMI.HSO4 = 1-butyl-3-methylimidazolium hydrogen sulfate. Calculations provide insight into how structural modifications impact NLO properties. arxiv.org

Excited State Phenomena and Proton Transfer Mechanisms (ESIPT) in Imidazole Derivatives

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process where a proton moves from a donor group to an acceptor group within the same molecule upon photoexcitation. This process is characteristic of many imidazole derivatives that contain a nearby proton-donating group, such as a hydroxyl (-OH) group. While this compound itself lacks the necessary proton-donating group for ESIPT, understanding this phenomenon is crucial within the broader context of imidazole chemistry.

In compounds like 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP), the molecule exists in an enol form in the ground state. Upon absorbing light, it reaches an excited state where the acidity of the phenol (B47542) proton and the basicity of the imidazole nitrogen increase, facilitating a rapid transfer of the proton to form an excited keto tautomer. This tautomer then relaxes to the ground state by emitting light (fluorescence) at a significantly longer wavelength than the normal emission, resulting in a large Stokes shift.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for elucidating the ESIPT mechanism. TD-DFT can model the potential energy surfaces of both the ground and excited states, helping to identify the transition states and energy barriers associated with the proton transfer. These calculations have confirmed that for many such systems, the proton transfer is a nearly barrierless process in the excited state, explaining its ultrafast nature.

Molecular Docking and Interaction Studies with Biological Systems (General Theoretical Insights)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein or enzyme). This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The imidazole-pyridine scaffold is a common motif in many biologically active compounds. nih.gov Molecular docking studies on various derivatives have provided general insights into how this structural unit interacts with biological targets. These studies typically show that the nitrogen atoms of the pyridine and/or imidazole rings are key interaction sites, often forming hydrogen bonds with amino acid residues (like serine, histidine, or glutamine) in the receptor's active site. Hydrophobic interactions between the aromatic rings and nonpolar residues (like leucine, valine, or phenylalanine) also play a crucial role in stabilizing the ligand-receptor complex.

For instance, a docking study of novel thiazolo[3,2-a]pyridine derivatives as potential α-amylase inhibitors revealed strong binding scores, with the top-performing compound achieving a binding energy of -7.43 kcal/mol. plos.org Similarly, docking of imidazole-based triazoles against carbonic anhydrase II showed that the imidazole ring plays an essential role in inhibition, with the most active compounds showing stronger binding affinities than the standard reference drug. scielo.br These theoretical studies underscore the potential of the this compound scaffold to effectively bind to various biological targets, guiding further experimental work in medicinal chemistry.

Table 3: Examples of Molecular Docking Studies on Imidazole/Pyridine Derivatives

| Compound Class | Biological Target | Best Docking Score (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|---|

| Thiazolo[3,2-a]pyridine derivatives | α-Amylase (4W93) | -7.43 | Binding to active site amino acids | plos.org |

| Alpidem | Acetylcholinesterase (4BDT) | -9.60 | Strong binding affinity | nih.gov |

| Imidazole-based 1,2,3-triazoles | Carbonic Anhydrase II (1V9E) | -8.4 | Hydrogen bonding, hydrophobic interactions | scielo.br |

| Thiazolidin-4-ones with imidazol-4-yl moieties | GlcN-6-P synthase | - | Hydrogen bonding | researchgate.net |

Applications of 2 1 Methyl 1h Imidazol 2 Yl Pyridine in Materials Science and Sensing Technologies

Development of Advanced Functional Materials

The integration of 2-(1-methyl-1H-imidazol-2-yl)pyridine into larger material systems has led to the creation of novel materials with tailored properties. Its ability to act as a ligand for metal ions, coupled with the inherent characteristics of its heterocyclic components, makes it a valuable component in materials science.

The functionalization of polymers and nanomaterials with ligands like this compound is a key strategy to impart specific functionalities. While direct studies on the incorporation of this specific molecule are emerging, the principles are well-established through related compounds. For instance, pyridine-functionalized vinyl polymers have been synthesized using frustrated Lewis pairs, demonstrating a method by which similar pyridine-containing monomers could be polymerized nih.gov. The imidazole (B134444) and pyridine (B92270) moieties can be introduced into polymer backbones or as pendant groups to create materials with metal-coordinating or pH-responsive properties berkeley.edu.

Nanoparticle surface modification is another area where this compound holds promise. The functionalization of nanoparticles, such as those made of gold or metal oxides, with ligands is crucial for their stability and function in biological fluids and other complex environments nih.govmdpi.comnih.gov. The imidazole and pyridine groups can act as effective anchoring points for covalent attachment or adsorption onto nanoparticle surfaces, a technique widely used to prevent aggregation and to introduce specific recognition sites nih.govmdpi.com. For example, strategies involving silane (B1218182) coupling agents or diazotized surfaces can be adapted for the immobilization of imidazole and pyridine-containing molecules onto various nanomaterials nih.govresearchgate.net.

Table 1: Strategies for Functionalizing Materials with Pyridine and Imidazole Derivatives

| Material Type | Functionalization Strategy | Potential Application of this compound |

| Polymers | Polymerization of functionalized monomers | Incorporation into polymer chains to create metal-chelating resins or pH-sensitive hydrogels. |

| Nanoparticles | Surface modification via covalent bonding or adsorption | Stabilization of nanoparticles for biomedical applications, creation of catalytic nanostructures. |

The ability of this compound to act as a bidentate or monodentate ligand makes it an excellent candidate for the construction of metal-organic frameworks (MOFs) and other supramolecular structures. MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands, and their properties are highly dependent on the nature of these components rsc.orgnih.govnih.gov. The pyridyl-imidazole motif is known to form stable complexes with a variety of metal ions, leading to the formation of diverse and functional MOFs nih.govresearchgate.netresearchgate.netmdpi.com. For example, MOFs constructed from similar pyridyl-imidazole-carboxylate ligands have shown capabilities for selective gas capture and as multi-responsive luminescence sensors nih.govresearchgate.net. The introduction of pyridine into the MOF structure can also lead to structural reconfiguration, for instance, transforming a 3D framework into a 2D one, which can enhance catalytic activity by exposing more active metal sites rsc.org.

Supramolecular chemistry also benefits from ligands like this compound. The self-assembly of such ligands with metal ions can lead to the formation of discrete coordination complexes, coordination polymers, and other complex architectures driven by non-covalent interactions like hydrogen bonding and π-π stacking rsc.orgnih.govrsc.orgnih.gov. Studies on related bis(1,2,3-triazolyl)pyridine macrocycles have demonstrated the formation of ML2 complexes and nanotube structures in the solid state rsc.org. The predictable coordination behavior of the pyridyl and imidazolyl groups allows for the rational design of intricate supramolecular systems with potential applications in catalysis, sensing, and molecular recognition.

The field of molecular magnetism explores the magnetic properties of individual molecules or molecular assemblies. Single-Molecule Magnets (SMMs) are molecules that can retain their magnetization at low temperatures, offering potential for high-density data storage and quantum computing berkeley.edunih.govuci.edunih.gov. The magnetic properties of SMMs are highly dependent on the coordination environment and the electronic structure of the metal ions, which can be finely tuned by the surrounding ligands berkeley.eduuci.edunih.gov. While direct reports of this compound in SMMs are scarce, its constituent pyridine and imidazole rings are common components in ligands used for this purpose. The coordination of this ligand to lanthanide or transition metal ions could create the necessary magnetic anisotropy for SMM behavior nih.govuci.edu. For example, the use of pyridyl and imidazolyl groups in ligands for Fe(II) and Dy(III) complexes has been shown to influence their magnetic relaxation properties nih.govnih.gov.

The incorporation of rigid, polarizable molecules like this compound into molecular structures can also lead to the formation of liquid crystals. Imidazole derivatives, in particular, have been investigated for their liquid crystalline properties nih.gov. The introduction of long alkyl chains to an imidazole-containing core can induce mesophase behavior, where the material exhibits properties between those of a conventional liquid and a solid crystal nih.gov. The combination of the rigid pyridyl-imidazole core with flexible peripheral groups could lead to new thermotropic liquid crystalline materials with potential applications in displays and sensors.

Chemo/Biosensing Platforms

The electronic and structural features of this compound make it a promising component in the design of sensors for various chemical and biological species.

The nitrogen atoms in the pyridine and imidazole rings of this compound can act as protonation sites, making the molecule's electronic and photophysical properties sensitive to changes in pH. This property can be harnessed to create fluorescent pH sensors nih.govresearchgate.netnih.gov. Upon protonation or deprotonation, the intramolecular charge transfer (ICT) characteristics of the molecule can be altered, leading to a change in its fluorescence emission color or intensity. This allows for the ratiometric sensing of pH, which is a highly reliable method as it is based on the ratio of fluorescence at two different wavelengths, minimizing the effects of probe concentration and instrumental fluctuations nih.govresearchgate.netnih.gov. While specific studies on this compound as a pH sensor are not widely reported, related imidazo[1,5-a]pyridine-based fluorophores have been shown to exhibit on-off-on fluorescence in response to acid and base, making them effective for detecting volatile organic compounds with high acidity rsc.org.

The sensitivity of such compounds to acidic and basic conditions also extends to the vapor phase. MOFs incorporating pyridyl-imidazole ligands have demonstrated the ability to act as sensors for acid-base vapors researchgate.net. The interaction of acidic or basic vapor molecules with the framework can induce a detectable change in the material's luminescence, providing a basis for a solid-state sensor.

Table 2: Sensing Characteristics of Related Pyridyl-Imidazole Systems

| Analyte | Sensing Principle | Observed Change | Reference |

| pH | Protonation/deprotonation affecting ICT | Ratiometric fluorescence change | nih.govresearchgate.netnih.gov |

| Acid/Base Vapors | Interaction with MOF structure | Luminescence quenching or enhancement | researchgate.net |

Organic light-emitting diodes (OLEDs) are a key technology for displays and solid-state lighting. The development of efficient white light-emitting materials is a major research focus. While there are no direct reports of this compound being used in white OLEDs (WLEDs), its structural motifs are present in compounds that have shown promise in this area. For instance, a related compound, 2,6-Di(1H-benzo[d]imidazol-2-yl)pyridine, has been used to fabricate a pure white OLED nih.gov. The electroluminescence of this device corresponded to a pure white emission, highlighting the potential of the pyridyl-bis(benzimidazole) core.